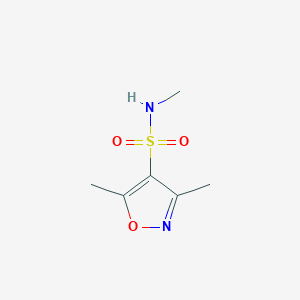

N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

説明

Contextualization within Heterocyclic Sulfonamide Chemical Space

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals and biologically active molecules. tandfonline.commdpi.com Those incorporating nitrogen and oxygen are considered a vital class of compounds in medicinal chemistry. tandfonline.com The sulfonamide functional group (–S(=O)₂–NH–) has been a cornerstone in drug discovery since the advent of sulfa drugs. nih.govacs.org This group is a key pharmacophore found in a multitude of therapeutic agents with antibacterial, antiviral, and anticancer properties. nih.govnih.govmdpi.com

The field of medicinal chemistry is in constant exploration of novel chemical space to develop new therapeutic agents. rsc.org The combination of a heterocyclic ring system with a sulfonamide moiety creates a "hybrid" molecule, a common and effective strategy in drug design. nih.gov This approach aims to synthesize broad-spectrum drugs by merging the distinct properties of each component. nih.gov N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is situated within this chemical space, representing a molecule that marries a five-membered, aromatic oxazole (B20620) ring with the pharmacologically significant sulfonamide group. This structural class is actively investigated for its potential to interact with a wide range of biological targets. tandfonline.comnih.gov

Significance of the Oxazole-Sulfonamide Scaffold in Advanced Molecular Design

The oxazole-sulfonamide scaffold is a privileged structure in molecular design due to the synergistic contribution of its two core components.

The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. tandfonline.com This aromatic system is found in numerous natural products and synthetic compounds and is valued for its ability to participate in non-covalent interactions with enzymes and biological receptors. tandfonline.comresearchgate.net Its presence can confer chemical stability and specific electronic properties to a molecule, influencing its pharmacokinetic profile and its ability to bind to targets. mdpi.com The oxazole nucleus is a versatile scaffold that has been incorporated into compounds developed for a wide array of therapeutic areas. tandfonline.comnih.gov

The sulfonamide group is a highly versatile functional group that has been integral to medicinal chemistry for decades. acs.org Sulfonamide derivatives have been shown to affect important oncogenic signaling pathways and are used in the development of anticancer and antiviral drugs. nih.govacs.orgnih.gov The sulfonamide moiety can act as a source of nitrogen for building nitrogen-containing heterocyclic cores or be incorporated as a side chain substituent. nih.gov

When combined, the oxazole-sulfonamide scaffold provides a framework for developing targeted therapeutic agents. For instance, researchers have designed and synthesized novel 1,3-oxazole sulfonamides that act as tubulin polymerization inhibitors, showing potent anticancer activity, particularly against leukemia cell lines. nih.govacs.org Other studies have focused on sulfonamide-containing 1,3-oxazoles as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. nih.govmdpi.com The ability to readily modify both the oxazole ring and the sulfonamide group allows chemists to fine-tune the properties of the resulting molecules to achieve desired biological activity. nih.govacs.org

Overview of Current Academic Research Trajectories for this compound

Publicly available scientific literature and chemical databases indicate a lack of specific research focused directly on this compound itself. uni.lu However, the broader class of molecules containing the oxazole-sulfonamide scaffold is the subject of significant academic and industrial research. The trajectories for this class of compounds are primarily directed toward drug discovery and development.

Key research efforts involving this scaffold include:

Anticancer Drug Development: A major research focus is the design and synthesis of novel oxazole sulfonamide derivatives as potential anticancer agents. Studies have produced compounds that exhibit potent growth-inhibitory properties against various human tumor cell lines. nih.govacs.org For example, a series of 1,3-oxazole sulfonamides were synthesized and evaluated, with some analogues showing high potency as inhibitors of leukemia cell lines by interfering with microtubule polymerization. nih.govacs.org

Antiviral Research: The development of new antiviral drugs is another critical area where the sulfonamide scaffold, often combined with heterocycles, is being explored. nih.govmdpi.com Research has demonstrated that combining sulfonamide and N-heterocyclic pharmacophores is an effective approach for creating broad-spectrum antiviral agents. nih.gov

Synthetic Methodology: A significant portion of research is dedicated to developing new and efficient synthetic routes to access diverse oxazole-based molecules. nih.govmdpi.com For example, ultrasound-promoted reactions have been developed as an effective and green method for synthesizing substituted isoxazoles (isomers of oxazoles) that contain sulfonyl groups. mdpi.com

While this compound is not a direct subject of these studies, its structure represents a fundamental variation of a scaffold that is highly relevant in the ongoing search for new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound This table presents predicted data for the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃S | uni.lu |

| Molecular Weight | 190.22 g/mol | |

| Monoisotopic Mass | 190.04121 Da | uni.lu |

| InChIKey | PBAHROBCZQANJL-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC | uni.lu |

| XlogP (Predicted) | 0.1 | uni.lu |

Table 2: Examples of Research on Biologically Active Oxazole-Sulfonamide Derivatives This table highlights research on compounds sharing the core scaffold.

| Research Area | Derivative Class | Key Finding | Reference |

| Anticancer | Novel 1,3-oxazole sulfonamides | Certain derivatives were potent inhibitors of leukemia cell lines with GI₅₀ values in the nanomolar range. They act by inducing the depolymerization of microtubules. | nih.govacs.org |

| Antiviral | Sulfonamide-containing N-heterocycles | The combination of sulfonamide and heterocyclic groups is an effective approach for synthesizing drugs with potential activity against a range of viruses. | nih.gov |

| Enzyme Inhibition | Sulfonamide-containing 1,3-oxazoles and thiophenes | Derivatives showed inhibition of cytosolic carbonic anhydrase I and II in the picomolar range with high selectivity. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c1-4-6(5(2)11-8-4)12(9,10)7-3/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAHROBCZQANJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-25-6 | |

| Record name | N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,3,5 Trimethyl 1,2 Oxazole 4 Sulfonamide and Its Analogues

Established Synthetic Routes to the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a fundamental step in the synthesis of the target molecule. Two primary pathways are widely recognized in organic chemistry for constructing this heterocyclic system: cyclization reactions and the Van Leusen oxazole (B20620) synthesis. nih.gov

One of the most conventional and direct methods for forming the 1,2-oxazole ring is the condensation reaction between a 1,3-dicarbonyl compound (a β-diketone) and hydroxylamine. nih.gov This reaction proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. For the synthesis of the 3,5-dimethyl-1,2-oxazole precursor required for the title compound, the starting material would be acetylacetone (pentane-2,4-dione).

The reaction mechanism can be influenced by the reaction conditions, and different regioisomers are possible. A common strategy to improve regioselectivity involves the conversion of the β-diketone into a β-enamino ketoester, which then undergoes a cycloaddition reaction with hydroxylamine to form the desired substituted 1,2-oxazole. nih.govresearchgate.net

Table 1: Examples of 1,2-Oxazole Formation via Cyclization This table is illustrative and provides examples of the general reaction type.

| β-Dicarbonyl Precursor | Reagent | Resulting 1,2-Oxazole |

|---|---|---|

| Acetylacetone | Hydroxylamine HCl | 3,5-dimethyl-1,2-oxazole |

| Dibenzoylmethane | Hydroxylamine HCl | 3,5-diphenyl-1,2-oxazole |

| 1-Phenyl-1,3-butanedione | Hydroxylamine HCl | 3-Methyl-5-phenyl-1,2-oxazole & 5-Methyl-3-phenyl-1,2-oxazole |

The Van Leusen oxazole synthesis is a versatile and powerful method for preparing oxazoles, first discovered in 1972. mdpi.com This reaction typically involves the base-mediated cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org

The mechanism proceeds in a two-step [3+2] cycloaddition. First, the base deprotonates the active methylene group of TosMIC, creating a nucleophilic carbanion. youtube.com This anion then attacks the aldehyde carbonyl group. The resulting intermediate undergoes a 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form an oxazoline intermediate. wikipedia.orgyoutube.com The final step is the elimination of p-toluenesulfinic acid (TosH), a good leaving group, to yield the 5-substituted oxazole. mdpi.comnih.gov This method is particularly useful for generating 5-substituted oxazoles; however, variations have been developed to produce other substitution patterns. mdpi.com

Table 2: Selected Applications of the Van Leusen Oxazole Synthesis

| Aldehyde | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | 5-(2-tosylquinolin-3-yl)oxazole | 83% | mdpi.comnih.gov |

| Various Aromatic Aldehydes | Piperidine-appended imidazolium | Imidazolium ionic liquids | C₅-substituted oxazoles | High | nih.gov |

| Indole-3-carboxaldehyde | Ambersep® 900(OH) resin | DME/Methanol | 5-(1H-indol-3-yl)oxazole | 66% | mdpi.comnih.gov |

Sulfonylation Strategies for N,3,5-trimethyl-1,2-oxazole-4-sulfonamide Formation

Once the 3,5-dimethyl-1,2-oxazole core is synthesized, the next critical step is the introduction of the N-methylsulfonamide group at the C4 position. This typically involves an electrophilic substitution on the oxazole ring followed by reaction with an amine.

The direct sulfonylation of an unsaturated oxazole ring can be challenging due to the electron-deficient nature of the heterocycle. pharmaguideline.com However, the presence of electron-donating groups, such as the two methyl groups at the C3 and C5 positions of the precursor, activates the ring towards electrophilic attack, particularly at the C4 position. pharmaguideline.com

A viable synthetic route involves two main steps:

Chlorosulfonation: The 3,5-dimethyl-1,2-oxazole precursor is reacted with a strong chlorosulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group (-SO₂Cl) at the C4 position.

Amination: The resulting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride is then reacted with methylamine. In this reaction, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final this compound product.

This sequence, where a sulfonyl chloride is reacted with a primary or secondary amine, is the most common and fundamental method for creating a sulfonamide bond. ekb.eg

The success of the sulfonylation and amination steps is highly dependent on the reaction conditions.

Role of Bases: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, driving the reaction to completion. ekb.eg Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of base can also be critical for influencing the regioselectivity of C-H functionalization reactions in some heterocyclic systems, offering a tool to steer the substituent to a specific position. d-nb.infochemistryviews.org While this is well-documented for pyridines, similar principles can be applied to optimize the sulfonylation of activated oxazoles. d-nb.info

Anhydrous Systems: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them into the corresponding and less reactive sulfonic acids. Therefore, it is imperative that these reactions are conducted under strictly anhydrous (dry) conditions to prevent the decomposition of the sulfonyl chloride intermediate and ensure maximum yield of the desired sulfonamide.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign methodologies.

Advanced Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the formation of the oxazole ring and the synthesis of sulfonamides. mdpi.comekb.eg

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates enhances efficiency. One-pot protocols have been developed for the Van Leusen synthesis and for creating complex tri-substituted oxazoles. mdpi.comtandfonline.com

Metal Catalysis: Transition metals like palladium, copper, and gold are used to catalyze novel C-N and C-O bond formations, enabling the synthesis of diverse oxazole and sulfonamide derivatives under mild conditions. informahealthcare.comthieme-connect.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to rapid, mild, and scalable synthesis of oxazole derivatives. organic-chemistry.org

Green Chemistry Approaches:

Mechanochemistry: Performing reactions in a ball mill without a solvent (mechanosynthesis) is an environmentally friendly approach that has been successfully applied to the synthesis of sulfonamides. rsc.org

Alternative Solvents: The use of greener solvents such as water, ethanol, glycerol, or ionic liquids in place of volatile organic compounds reduces environmental impact. nih.govresearchgate.netresearchgate.net Water has been successfully used as a medium for the Van Leusen reaction. nih.gov

Photocatalysis: Visible-light photoredox catalysis provides a sustainable method for constructing oxazoles and for sulfonylation reactions, often proceeding at room temperature without harsh reagents. organic-chemistry.orgorganic-chemistry.org

Table 3: Overview of Green Chemistry Strategies in Synthesis

| Technique | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Mechanosynthesis | Sulfonamide formation | Solvent-free, cost-effective | rsc.org |

| Photocatalysis | Oxazole synthesis | Avoids transition metals and peroxides | organic-chemistry.org |

| Aqueous Media | Van Leusen oxazole synthesis | Environmentally benign solvent | nih.gov |

| Alternative Solvents (e.g., Glycerol) | Sulfonamide synthesis | Sustainable, solvent-free workup | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times, increased yields, and the formation of cleaner products compared to conventional heating methods. scielo.org.za This technology is applicable to the synthesis of various heterocyclic systems, including the oxazole core. benthamscience.com In the context of synthesizing sulfonamide-containing heterocycles, microwave activation can dramatically accelerate the key ring-forming or substitution reactions. benthamscience.compensoft.net For instance, the synthesis of 1,2,4-triazole derivatives, which share structural motifs with oxazoles, shows a reduction in reaction time from several hours to mere minutes with improved yields. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not detailed, the principles have been successfully applied to analogous heterocyclic sulfonamides. pensoft.net The process typically involves exposing the reaction mixture in a sealed vessel to microwave irradiation at a controlled temperature and pressure, which facilitates the rapid and efficient formation of the desired product. scielo.org.za

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., >4 hours) | Minutes (e.g., 30-90 seconds) | nih.gov |

| Yield | Moderate to Good | Good to Excellent (e.g., >80%) | benthamscience.comnih.gov |

| Energy Source | External heat (oil bath, heating mantle) | Microwave energy | scielo.org.za |

| Advantages | Well-established, simple equipment | Rapid, high yield, cleaner reactions | rsc.org |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their non-volatility, thermal stability, and recyclability. organic-chemistry.org They have been successfully employed in the synthesis of 4,5-disubstituted oxazoles. An improved one-pot Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids like [bmim]Br, [bmim][BF₄], or [bmim][PF₆]. organic-chemistry.org This methodology is advantageous as it combines precursor preparation and cyclocondensation in a single step, leading to high yields of the oxazole products. organic-chemistry.org Optimization studies have shown that using K₂CO₃ as a base in [bmim]Br at room temperature provides the best results. A key benefit of this approach is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield, making the process more sustainable and cost-effective. organic-chemistry.orgorganic-chemistry.org

| Ionic Liquid | Key Advantage | Typical Reactants | Reference |

|---|---|---|---|

| [bmim]Br | High yield, recyclable | Tosylmethyl isocyanide (TosMIC), aldehydes, aliphatic halides | organic-chemistry.org |

| [bmim][BF₄] | Green solvent, thermal stability | Tosylmethyl isocyanide (TosMIC), aldehydes, aliphatic halides | organic-chemistry.org |

| [bmim][PF₆] | Non-volatile, reusable | Tosylmethyl isocyanide (TosMIC), aldehydes, aliphatic halides | organic-chemistry.org |

Continuous Flow Synthesis Systems

Continuous flow synthesis offers a modern alternative to traditional batch processing, providing enhanced safety, scalability, and automation. durham.ac.uk This technology has been effectively used to produce 4,5-disubstituted oxazoles, which form the core of the target compound. In a typical setup, a mesofluidic flow reactor is used where streams of reactants, such as ethyl isocyanoacetate and an acyl chloride, are mixed and then passed through a packed cartridge containing a solid-supported base (e.g., PS-BEMP). durham.ac.uk This setup facilitates a rapid, base-catalyzed intramolecular cyclization to yield the oxazole product. durham.ac.uk The system allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, leading to high purity and yields. This automated platform is suitable for both small-scale library synthesis and large-scale production of up to several grams of material. durham.ac.uk

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the creation of diverse analogues for structure-activity relationship (SAR) studies.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization. The hydrogen atom on the sulfonamide can be substituted with a wide variety of functional groups through reactions such as alkylation, arylation, or acylation. mdpi.com This is often achieved by treating the parent sulfonamide with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base. The synthesis of sulfonamide libraries often involves reacting various amines with a sulfonyl chloride, demonstrating the versatility of forming bonds at the sulfonamide nitrogen. nih.gov These modifications can significantly alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are critical for biological interactions.

Substitutions on the Oxazole Ring System (e.g., C-3/C-5 methyl groups)

The substituents on the oxazole ring, such as the methyl groups at the C-3 and C-5 positions, are typically introduced via the choice of starting materials during the ring synthesis. For example, in syntheses derived from α-bromoketones and amides, the nature of the ketone and amide precursors dictates the substitution pattern on the final oxazole ring. nih.gov While direct substitution of the existing methyl groups is challenging, functionalization of the oxazole ring at other positions is well-documented. Palladium-catalyzed cross-coupling reactions, for instance, allow for the direct arylation of oxazoles at the C-5 and C-2 positions, enabling the introduction of a wide range of aryl and heteroaryl groups. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of ligands and solvents. organic-chemistry.org

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity is a critical consideration in the synthesis of substituted oxazoles to ensure the correct placement of functional groups on the heterocyclic ring. nih.gov For instance, different synthetic methods can yield different regioisomers. A notable example is the regiodivergent synthesis of sulfenylated oxazoles, where the choice of catalyst (gold-catalyzed vs. Brønsted acid) directs the sulfenyl group to either the C-5 or C-4 position, respectively, from the same starting materials. bham.ac.uk Similarly, direct arylation of the oxazole core can be directed to either the C-2 or C-5 position by tuning the polarity of the solvent. organic-chemistry.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Elucidation in Oxazole-Sulfonamide Hybrids

The elucidation of Structure-Activity Relationships (SAR) for complex hybrid molecules like oxazole-sulfonamides involves a systematic, multi-faceted approach. The primary framework begins with the rational design and synthesis of a library of chemical analogs. nih.govacs.org This process involves the methodical variation of different parts of the lead molecule, N,3,5-trimethyl-1,2-oxazole-4-sulfonamide. For instance, different substituents might be placed on the oxazole (B20620) ring or the sulfonamide nitrogen to probe their effects.

A common synthetic strategy involves the creation of a key intermediate, such as a benzenesulfonyl chloride, which can then be reacted with various amines or anilines to construct the final sulfonamide linkage. nih.govacs.org This allows for the efficient generation of a diverse set of compounds for biological testing.

Once synthesized, these compound libraries are subjected to a battery of biological screening assays to determine their activity. nih.gov A prominent example is the NCI-60 human tumor cell line screen, which evaluates the antiproliferative properties of compounds against 60 different cancer cell lines. nih.govacs.org For specific mechanisms of action, targeted assays like in vitro tubulin polymerization inhibition assays are employed. nih.gov The data generated from these screenings, which typically include metrics like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration), are then meticulously analyzed. By comparing the biological activities of the synthesized analogs, researchers can deduce critical SAR insights, identifying which structural features are essential for potency and which modifications lead to a decrease or enhancement of activity. nih.govacs.org This iterative process of synthesis, testing, and analysis is fundamental to optimizing lead compounds. nih.gov

Influence of Oxazole Ring Substitutions on Molecular Interactions and Activity

The oxazole ring is a doubly unsaturated 5-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. nih.gov This structure is a common feature in many clinically relevant drugs, and its substitution pattern is pivotal in defining the biological activity profile of the molecule. nih.govresearchgate.net The electronic properties and steric profile of the oxazole core are significantly influenced by the nature and position of its substituents.

In the case of this compound, the presence of methyl groups at the 3- and 5-positions is critical. Quantum chemical studies on similar substituted heterocycles have shown that the addition of methyl groups can alter the electronic structure, including the net atomic charges, dipole moments, and the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and potential for molecular interactions. researchgate.net

A study investigating vanadium catalysts with methyl-substituted oxazole ligands found that a methyl group at the 5-position of the 1,3-oxazole ring imposes steric hindrance, which can influence the molecule's conformation and subsequent activity. mdpi.com While electron-donating groups can activate the ring towards electrophilic attack, the specific placement of substituents is crucial. rsc.org For instance, research on various heterocyclic compounds has repeatedly shown that even minor changes, such as the position of a methyl group, can have a considerable impact on the biological performance of the molecule. mdpi.com Therefore, the 3,5-dimethyl substitution pattern on the oxazole ring of the target compound is a key determinant of its three-dimensional shape and its ability to interact with biological targets.

| Position of Substitution | Type of Substituent | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| Position 5 | Methyl Group | Imposes steric hindrance, potentially preventing co-planarity with adjacent rings and influencing catalytic activity. | mdpi.com |

| General | Methyl Group Addition | Increases the heat of formation and influences electronic properties like ionization potential and charge distribution. | researchgate.net |

| Positions 2 and 5 | Aryl/Alkyl Groups | Substitution patterns are critical for defining the overall biological activity profile of oxazole derivatives. | nih.gov |

Effects of Sulfonamide Moiety Modifications on Biological Recognition and Potency

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, integral to the activity of a wide array of therapeutic agents. nih.govmdpi.com Modifications to this moiety, particularly at the sulfonamide nitrogen (N1), can dramatically alter a compound's biological recognition and potency.

For the parent structure, this compound, the key modification point is the nitrogen of the sulfonamide. SAR studies on analogous 1,3-oxazole sulfonamides have explored replacing the hydrogen on the sulfonamide with a methyl group. nih.gov This N-methylation eliminates a hydrogen bond donor site, which can be critical for interaction with a biological target. Such studies help to determine the importance of this specific hydrogen bond for activity. nih.gov The electrophilicity of related N-acyl-N-alkyl sulfonamides can also be modulated by the identity of the N-alkyl group, which in turn affects their reactivity. acs.org

| Modification | Example Substituent(s) | General Effect on Biological Activity | Reference |

|---|---|---|---|

| N-H replacement with N-Alkyl (e.g., N-Methyl) | -CH₃ | Eliminates a hydrogen bond donor group, which can probe the importance of H-bonding for target interaction. Can also modulate electrophilicity. | nih.govacs.org |

| Substitution on Sulfonamide Nitrogen | Aniline (B41778) vs. Alkyl Amine | Compounds with an aniline moiety are often significantly more active than their alkyl amine counterparts. | nih.govacs.org |

| Substitution on the Phenyl Ring of an N-Aryl Sulfonamide | Electron-Withdrawing Groups (e.g., -Cl) | Often enhances biological activity (e.g., antibacterial). | mdpi.com |

| Substitution on the Phenyl Ring of an N-Aryl Sulfonamide | Electron-Donating Groups (e.g., -OCH₃) | Often leads to moderate or reduced biological activity. | mdpi.com |

Computational and Statistical Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical discipline that aims to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com This approach is invaluable for predicting the activity of novel compounds and for providing insights into the mechanisms of action, thereby rationalizing drug design. nih.gov

A QSAR study fundamentally requires three components: a dataset of compounds with known biological activities, a set of numerical parameters (descriptors) that characterize the structural properties of these molecules, and a statistical method to correlate the descriptors with the activity. tandfonline.com

Several statistical techniques are employed in QSAR. Multiple Linear Regression (MLR) is a common method used to develop a linear equation that describes the relationship between activity and various descriptors. researchgate.netresearchgate.net More advanced, non-linear methods such as Artificial Neural Networks (ANN) are also utilized, which can often provide better predictive models, especially for complex relationships. researchgate.netresearchgate.net

A significant advancement in the field is 3D-QSAR , which considers the three-dimensional properties of molecules. imist.ma Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.govacs.org These methods align a series of molecules and calculate their steric, electrostatic, and in the case of CoMSIA, hydrophobic and hydrogen-bonding fields. acs.orgslideshare.net The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.gov

The descriptors used in QSAR models are varied and can be categorized as constitutional, topological, physicochemical (like logP), and quantum chemical, among others. ekb.egmedwinpublishers.com The quality and predictive power of a QSAR model are assessed using various statistical parameters, with the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²) being among the most important. nih.govmedwinpublishers.com

| Approach | Description | Key Statistical Parameters | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). | R², F-test, p-value | researchgate.netresearchgate.net |

| Artificial Neural Network (ANN) | A non-linear modeling technique inspired by biological neural networks, often showing better predictive ability for complex datasets than MLR. | RMSE (Root Mean Square Error), R² | researchgate.net |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates biological activity with steric and electrostatic fields calculated around aligned molecules. | q², predictive r² (pred_r²) | nih.govnih.gov |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | An extension of CoMFA that includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields. | q², predictive r² (pred_r²) | nih.govacs.org |

Molecular Mechanisms of Action of N,3,5 Trimethyl 1,2 Oxazole 4 Sulfonamide and Its Analogues

Cellular Pathway Modulation in Pre-clinical Models

Cell Cycle Arrest Mechanisms

Inhibition of specific carbonic anhydrase isoforms, particularly those associated with tumors like CA IX and XII, is a key mechanism by which heterocyclic sulfonamides can induce cell cycle arrest. nih.govtandfonline.com These enzymes play a crucial role in regulating pH in the tumor microenvironment. nih.govnih.gov By inhibiting CAs, compounds like N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can disrupt the delicate intracellular and extracellular pH balance required for cancer cell proliferation.

This disruption of pH homeostasis can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle. mdpi.comnih.gov Research on various sulfonamide inhibitors has demonstrated their ability to halt cell proliferation by altering cell cycle phases. For instance, studies on certain N-substituted isatin-sulfonamide hybrids showed they could disrupt the cell cycle by causing an arrest at the G2/M stage and increasing the population of cells in the Sub-G1 phase, which is indicative of apoptosis. nih.gov The inhibition of CA IX, in particular, has been shown to promote apoptosis in cancer cells by altering intracellular pH levels. mdpi.comnih.gov While acetazolamide, a benchmark CA inhibitor, did not show a direct effect on cell proliferation in some studies, its ability to reduce cancer cell invasiveness suggests a specific impact on processes that rely on pH regulation rather than general cytotoxicity. pnas.org

| Inhibitor Class | Target Enzyme | Observed Effect | Reference Finding |

|---|---|---|---|

| Heterocyclic Sulfonamides | Carbonic Anhydrase IX (CA IX) | Induction of apoptosis, cell cycle arrest | Inhibition of CAIX in HeLa cells by a specific sulfonamide inhibitor triggered apoptosis and altered cell morphology. mdpi.comnih.gov |

| Isatin-Sulfonamide Hybrids | Carbonic Anhydrase IX (CA IX) | Alteration of Sub-G1 phase, arrest of G2-M stage | A developed hybrid compound disrupted the cell cycle in MDA-MB-231 breast cancer cells. nih.gov |

| Acetazolamide | Carbonic Anhydrases (e.g., CA II, CA XII) | Inhibition of cancer cell invasion | Acetazolamide reduced the invasion rate of renal carcinoma cell lines without affecting cell proliferation. pnas.org |

Disruption of Essential Metabolic Pathways (e.g., Folate Synthesis in Bacteria)

For this compound and structurally related heterocyclic sulfonamides, the primary disrupted metabolic pathway is not folate synthesis but the fundamental reaction catalyzed by carbonic anhydrases (CAs). nih.govtandfonline.com CAs are ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). nih.gov This reaction is critical for numerous physiological processes, including acid-base balance, CO₂ transport, and electrolyte secretion. tandfonline.comnih.gov

The inhibition of this pathway has significant metabolic consequences. In humans, 15 different CA isoforms have been identified, and their inhibition can be leveraged for therapeutic effects in various conditions such as glaucoma, epilepsy, and cancer. nih.govtandfonline.com For example, the inhibition of mitochondrial CA isoforms (hCA VA/VB) has been linked to a reduction in body weight through interference with lipid metabolism, validating this enzyme as an antiobesity target. nih.gov In tumors, the overexpression of isoforms like CA IX and CA XII helps maintain a slightly alkaline intracellular pH while promoting an acidic extracellular environment, which favors tumor growth, invasion, and metastasis. nih.govpnas.org By inhibiting these specific isoforms, sulfonamides can disrupt the tumor's pH regulation, thereby impeding its metabolic adaptability and survival. nih.gov

| Pathway | Enzyme | Substrate/Product | Function | Effect of Inhibition |

|---|---|---|---|---|

| Carbon Dioxide Hydration | Carbonic Anhydrase (CA) | CO₂ + H₂O ↔ HCO₃⁻ + H⁺ | pH regulation, ion transport, biosynthetic reactions | Disruption of acid-base balance, reduced ion secretion, anti-tumor effects. tandfonline.comnih.gov |

| Lipid Metabolism | Mitochondrial CAs (VA, VB) | (Interlinked via pH and bicarbonate) | Regulation of metabolic precursors | Potential for body weight reduction. nih.gov |

| Tumor pH Regulation | Tumor-associated CAs (IX, XII) | CO₂ + H₂O ↔ HCO₃⁻ + H⁺ | Maintenance of pH gradient favorable for tumor growth | Inhibition of tumor proliferation and invasion. nih.govpnas.org |

Non-Covalent Interactions and Molecular Recognition at Binding Sites

The inhibitory activity of this compound against carbonic anhydrases is dictated by a precise set of molecular interactions within the enzyme's active site. The binding is anchored by a direct coordination bond to the catalytic zinc ion and further stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. mdpi.com

Hydrogen Bonding Networks

A critical interaction for stabilizing sulfonamide inhibitors within the CA active site is the formation of a hydrogen bond network. nih.gov The primary anchor point involves the amino acid Threonine 199 (Thr199) in human CA II. nih.govacs.org One of the sulfonyl oxygen atoms of the inhibitor acts as a hydrogen bond acceptor, while the main-chain amide proton of Thr199 serves as the donor. acs.org This interaction is highly conserved and crucial for the proper orientation of the inhibitor.

Further hydrogen bonds can form between the sulfonamide moiety and other active site residues, such as Gln92 and Thr200, which further stabilizes the enzyme-inhibitor complex. nih.govacs.org Water molecules within the active site can also mediate additional hydrogen bonds between the inhibitor and more distant residues like Pro201. acs.org The specific pattern of these hydrogen bonds contributes significantly to the binding affinity and selectivity of the inhibitor for different CA isoforms. researchgate.net

| Inhibitor Group | Interacting Residue (hCA II) | Bond Type | Significance |

|---|---|---|---|

| Sulfonyl Oxygen (-SO₂) | Thr199 (Backbone NH) | Hydrogen Bond | Key anchoring interaction for inhibitor orientation. nih.govacs.org |

| Sulfonamide (-SO₂NH-) | Gln92 | Hydrogen Bond | Additional stabilization of the complex. nih.gov |

| Sulfonamide (-SO₂NH-) | Thr200 (Backbone C=O) | Hydrogen Bond | Contributes to inhibitor affinity. nih.gov |

| Inhibitor Tail | Water molecules, Pro201 | Water-mediated H-bond | Extends interaction network to outer regions of the active site. acs.org |

Hydrophobic and Van der Waals Interactions

While the sulfonamide group anchors the inhibitor to the zinc ion, the heterocyclic scaffold—in this case, the N,3,5-trimethyl-1,2-oxazole ring—is responsible for forming extensive hydrophobic and van der Waals interactions with the active site cavity. mdpi.compnas.org The CA active site is funnel-shaped and can be conceptually divided into hydrophilic and hydrophobic halves. tandfonline.com The inhibitor's heterocyclic ring system interacts with a "hydrophobic wall" of the active site, which includes residues such as Val121, Val143, Leu198, and Trp209. nih.govacs.org

Specific Coordination (e.g., Zinc in Metalloproteins like CA)

The definitive molecular interaction for all primary and secondary sulfonamide inhibitors of carbonic anhydrase is the direct coordination of the sulfonamide group to the catalytic Zn(II) ion. mdpi.comacs.org The CA active site contains a Zn(II) ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule or hydroxide (B78521) ion. nih.gov

During inhibition, the sulfonamide inhibitor (R-SO₂NH₂) first undergoes deprotonation to form an anion (R-SO₂NH⁻). nih.govmdpi.com This negatively charged nitrogen atom then displaces the zinc-bound water/hydroxide and binds directly to the Zn(II) ion, completing the tetrahedral coordination sphere around the metal. acs.orgnih.gov This binding event blocks the catalytic site, preventing the substrate (CO₂) from accessing the zinc-activated hydroxide ion, thereby halting the enzyme's catalytic cycle. nih.gov This coordination is the foundational interaction that defines this class of enzyme inhibitors and is responsible for their high affinity. pnas.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure, optimized geometry, and conformational landscape of a compound. researchgate.net

For a molecule like N,3,5-trimethyl-1,2-oxazole-4-sulfonamide, these calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, would identify electron-rich and electron-deficient regions, crucial for predicting intermolecular interactions. mdpi.com Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic transitions. researchgate.net Conformational analysis would identify the most stable low-energy conformations of the molecule, which is critical for understanding how it might bind to a biological target. nih.gov

A study on substituted 1,2,4-triazoles, for instance, utilized such methods to calculate thermodynamic parameters and charge distribution, providing insights into their molecular structure. researchgate.net Similarly, research on trimethyl oxazole (B20620) has demonstrated how methyl substitution affects the electronic structure and reactivity of the oxazole ring. researchgate.net

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | - | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | - | Provides insight into the molecule's polarity and solubility. |

| Most Stable Conformer | - | The likely three-dimensional structure adopted by the molecule. |

Note: This table is for illustrative purposes only as no specific data for this compound is available.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target and for elucidating the potential mechanism of action. nih.govpensoft.net

For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant protein target. The algorithm would then explore various binding poses and score them based on factors like intermolecular energies, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results would provide a binding affinity score, predicting how strongly the molecule might bind to the target, and would detail the specific amino acid residues involved in the interaction. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov For example, studies on sulfonamide derivatives targeting carbonic anhydrase have successfully used docking to predict binding modes and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.netresearchgate.net

In Silico Screening for Novel Ligands and Scaffold Optimization

In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

The this compound scaffold could serve as a starting point for such a screening campaign. nih.gov By modifying the substituents on the oxazole ring and the sulfonamide group, a virtual library of derivatives could be generated. These derivatives would then be screened using techniques like molecular docking to identify compounds with potentially improved binding affinity or selectivity. nih.govmdpi.com This process of scaffold optimization can lead to the discovery of novel and more potent ligands. researchgate.net The van Leusen oxazole synthesis is one such method that allows for the creation of diverse oxazole derivatives for screening. nih.govmdpi.com

Predictive Modeling for Pre-clinical Biological Activity and Pharmacokinetic Properties

Predictive modeling uses computational models to forecast the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. nih.govresearchgate.net These models are typically built using machine learning algorithms trained on large datasets of known compounds. nih.gov

For this compound, predictive models could be used to estimate various properties such as its solubility, permeability, metabolic stability, and potential for toxicity. nih.govuq.edu.au For instance, Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of new compounds. researchgate.net Predicting ADME properties early in the drug discovery process is crucial for avoiding costly failures in later stages of development. researchgate.net

Pre Clinical Pharmacological Profiling of N,3,5 Trimethyl 1,2 Oxazole 4 Sulfonamide Analogues

In Vitro Biological Activity Assays

The in vitro biological evaluation of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide analogues has encompassed a range of studies to determine their antimicrobial, antiproliferative, enzyme-inhibiting, antifungal, antiparasitic, and antioxidant properties.

Antimicrobial Activity Studies (e.g., Broth Microdilution, MIC Determinations)

Analogues of this compound, such as sulfamethoxazole (B1682508), are known for their bacteriostatic action, which arises from the inhibition of folic acid synthesis in bacteria. youtube.com This is a crucial pathway for the production of purines and pyrimidines, essential components of DNA. youtube.com The combination of sulfamethoxazole with trimethoprim (B1683648), known as co-trimoxazole, exhibits a synergistic and often bactericidal effect by sequentially blocking the folate synthesis pathway. wikipedia.orgmsdmanuals.comyoutube.comnih.gov

The antimicrobial spectrum of these analogues is broad, covering a variety of Gram-positive and Gram-negative bacteria. msdmanuals.com However, resistance has emerged in many bacterial species, limiting their use for systemic infections when used alone. youtube.com

Research on other related oxazole (B20620) and sulfonamide derivatives has demonstrated significant antimicrobial potential. For instance, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and evaluated. One compound in this series, 4-((7-methoxyquinolin-4-yl) amino)-N-(thiazol-2-yl)benzenesulfonamide , showed potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov Similarly, hispolon-derived pyrazole (B372694) sulfonamides have been investigated, with some compounds showing moderate activity against Staphylococcus aureus and Escherichia coli. scielo.org.mx

The antimicrobial activity of various oxazole-based compounds has also been reported. Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate demonstrated activity against S. epidermidis and B. subtilis with a MIC of 56.2 μg/mL. mdpi.com

Table 1: Antimicrobial Activity (MIC) of Selected Analogues

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sulfamethoxazole/Trimethoprim | Bacteroides fragilis | Variable | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(thiazol-2-yl)benzenesulfonamide | Escherichia coli | 7.812 | nih.gov |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis | 56.2 | mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis | 56.2 | mdpi.com |

| Hispolon-pyrazole sulfonamide (3b) | Staphylococcus aureus | - (7 mm inhibition zone) | scielo.org.mx |

| Hispolon-pyrazole sulfonamide (3b) | Escherichia coli | - (6 mm inhibition zone) | scielo.org.mx |

Antiproliferative Activity against Cancer Cell Lines (e.g., GI50, IC50 Values)

The antiproliferative potential of sulfonamide derivatives has been an active area of research. Novel 1,2,3-triazole-sulfonamide hybrids have shown promising activity against various cancer cell lines. researchgate.net One such derivative, containing an S-(2-pyridyl)thiomethyl moiety, exhibited an IC50 value of 3.7 µM against the MGC-803 stomach cancer cell line, which was significantly more potent than the reference drug 5-fluorouracil. researchgate.net

A novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131 , was evaluated against colon cancer cell lines, demonstrating IC50 values of 1.7 µM in DLD-1 cells and 5.6 µM in HT-29 cells. nih.gov Furthermore, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives were designed as V600E BRAF inhibitors. nih.gov Within this series, compound 12l showed a potent IC50 of 0.49 µM against V600E BRAF. nih.gov

Other heterocyclic systems linked to sulfonamides have also been explored. Pyrimidine derivatives, for example, have demonstrated significant anticancer effects. ekb.eg

Table 2: Antiproliferative Activity (IC50) of Selected Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-sulfonamide hybrid with S-(2-pyridyl)thiomethyl moiety | MGC-803 (Stomach) | 3.7 | researchgate.net |

| MM131 (1,2,4-triazine sulfonamide derivative) | DLD-1 (Colon) | 1.7 | nih.gov |

| MM131 (1,2,4-triazine sulfonamide derivative) | HT-29 (Colon) | 5.6 | nih.gov |

| Compound 12l (Benzimidazole-pyrimidine-sulfonamide) | V600E BRAF | 0.49 | nih.gov |

| Compound 12e (Benzimidazole-pyrimidine-sulfonamide) | V600E BRAF | 0.62 | nih.gov |

| Compound 12i (Benzimidazole-pyrimidine-sulfonamide) | V600E BRAF | 0.53 | nih.gov |

Enzyme Kinetic and Inhibition Profile Analysis

The primary mechanism of action for sulfamethoxazole and its analogues is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. drugbank.comtandfonline.com This inhibition is due to the structural similarity of sulfonamides to the enzyme's natural substrate, para-aminobenzoic acid (PABA). drugbank.com

In addition to their antibacterial target, some sulfonamide analogues have been shown to inhibit human carbonic anhydrase (CA) isoforms. nih.gov Novel sulfamethoxazole derivatives were designed as selective inhibitors of tumor-associated CA IX and XII. nih.gov Compounds S2 , S3 , S8 , S9 , and S15 showed potent inhibition of hCA IX with IC50 values of 0.177, 0.08, 1.017, 0.121, and 0.411 µM, respectively. nih.gov

Furthermore, sulfamethoxazole has been identified as a selective inhibitor of cytochrome P450 (CYP) 2C9, with a reported Ki value of 271 µM in human liver microsomes. nih.gov Trimethoprim, often co-administered, selectively inhibits CYP2C8. nih.gov

Table 3: Enzyme Inhibition Data for Selected Analogues

| Compound/Analogue | Enzyme | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| Sulfamethoxazole | Dihydropteroate Synthase | Competitive Inhibition | drugbank.comtandfonline.com |

| Sulfamethoxazole | CYP2C9 | Ki = 271 µM | nih.gov |

| Compound S2 (Sulfamethoxazole derivative) | hCA IX | IC50 = 0.177 µM | nih.gov |

| Compound S3 (Sulfamethoxazole derivative) | hCA IX | IC50 = 0.08 µM | nih.gov |

In Vitro Antifungal and Antiparasitic Evaluations

Sulfonamides have demonstrated activity against certain fungi and protozoa. nih.gov Sulfamethoxazole, particularly in combination with trimethoprim, has been shown to inhibit the growth of Aspergillus species, including A. fumigatus and A. oryzae. nih.govresearchgate.net The antifungal effect was found to be dependent on sulfamethoxazole and could be antagonized by PABA. nih.govresearchgate.net The combination has also shown synergistic interactions against Conidiobolus lamprauges, a pathogenic fungus. nih.gov

Other related heterocyclic compounds have also been investigated for their antifungal properties. Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate was active against Candida albicans with a MIC of 14 μg/mL. mdpi.com Novel 7-methoxyquinoline sulfonamide derivatives also displayed activity against C. albicans. nih.gov Hispolon-derived pyrazole sulfonamides, however, showed limited activity against the fungal strains tested. scielo.org.mx

In terms of antiparasitic activity, the combination of sulfadoxine (B1681781) (a sulfonamide) with pyrimethamine (B1678524) is used for the treatment of malaria. youtube.com

Table 4: Antifungal Activity of Selected Analogues

| Compound/Analogue | Fungal Species | Activity (MIC/Effect) | Reference |

|---|---|---|---|

| Sulfamethoxazole | Aspergillus fumigatus | Growth inhibition | nih.govresearchgate.net |

| Sulfamethoxazole/Trimethoprim | Conidiobolus lamprauges | Synergistic interaction | nih.gov |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans | MIC = 14 µg/mL | mdpi.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Candida albicans | MIC = 31.125 µg/mL | nih.gov |

Antioxidant Activity Investigations

Research into the antioxidant properties of sulfonamide analogues has yielded interesting results. A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their potential to reduce oxidative stress. nih.gov While specific data tables for antioxidant activity were not provided in the source, the study highlighted the potential of these compounds in this area. nih.gov The investigation of such properties is crucial as oxidative stress is implicated in numerous pathological conditions.

In Vitro and Animal Model Pharmacokinetic (PK) Studies

The pharmacokinetic properties of sulfamethoxazole are well-documented. Following oral administration, it is rapidly absorbed with a bioavailability of 85-90%. drugbank.com The time to reach maximum plasma concentration (Tmax) is approximately 1-4 hours. drugbank.com In the body, it has a serum half-life of about 11 hours and penetrates well into various tissues and body fluids. msdmanuals.com The volume of distribution for sulfamethoxazole has been reported to be 13 L. drugbank.com Excretion occurs primarily through the kidneys. youtube.com

In animal models, pharmacokinetic studies of sulfamethoxazole in combination with trimethoprim have been conducted in broilers. These studies help in understanding the distribution and elimination of these drugs in different species. msdmanuals.com

Table 5: Pharmacokinetic Parameters of Sulfamethoxazole

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (Oral) | 85-90% | drugbank.com |

| Tmax (Oral) | 1-4 hours | drugbank.com |

| Serum Half-life | ~11 hours | msdmanuals.com |

| Volume of Distribution | 13 L | drugbank.com |

| Primary Route of Excretion | Renal | youtube.com |

Absorption and Distribution Characteristics in Animal Models

The preclinical assessment of this compound analogues reveals varying absorption and distribution profiles, which are critical for determining potential therapeutic applications. Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key focus in the development of sulfonamide-based compounds. For instance, initial high-throughput screening hits can suffer from poor oral bioavailability, necessitating structural modifications to improve their pharmacokinetic profiles. In one study, early sulfonamide hits demonstrated very low oral bioavailability (F) of 0.5% and 1.9% in rats. nih.gov Subsequent optimization led to analogues with improved characteristics. nih.gov

Distribution studies in animal models, such as rats, provide insight into the tissue penetration and potential sites of action or accumulation. For an analogue, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), its distribution was evaluated following ocular instillation. researchgate.net The tissue bioavailability (ft) varied significantly among different organs. As expected, the highest concentration was found in the eye tissues, the site of administration. The bioavailability decreased in the following order: eye tissues > spleen > lungs ≥ heart ≥ liver > kidneys > brain > skin ≥ muscles. researchgate.net This pattern of distribution highlights how the route of administration and the physicochemical properties of the specific analogue dictate its localization throughout the body.

The distribution of metabolites can also differ from the parent compound. For the M1 metabolite of TFISA (N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide), the tissue bioavailability was highest in the spleen, followed by the lungs, heart, and liver. researchgate.net

Table 1: Tissue Bioavailability (ft) of TFISA and its M1 Metabolite in Rats This table is based on data from a study on the distribution of a structural analogue.

| Tissue | TFISA Bioavailability (ft) | M1 Metabolite Bioavailability (ft) |

| Eye Tissues | 13.0 | 2.5 |

| Spleen | > lung | 52.0 |

| Lungs | ≥ heart | ≥ heart |

| Heart | ≥ liver | ≥ liver |

| Liver | > kidneys | > kidneys |

| Kidneys | > brain | > brain |

| Brain | > skin | > muscles |

| Skin | ≥ muscles | - |

| Muscles | 0.7 | ≥ eye tissues |

Metabolic Stability and Biotransformation Pathways (in vitro/animal)

The metabolic fate of sulfonamide-based compounds is a crucial determinant of their half-life and activity. In vitro systems, such as liver microsomes and hepatocytes from various species (human, rat, mouse), are standard tools for assessing metabolic stability. nih.govmdpi.com These assays measure the rate of disappearance of the parent compound over time to calculate parameters like the in vitro half-life (T1/2) and intrinsic clearance (CLint). mdpi.com For many drug candidates, metabolism occurs via cytochrome P450 (CYP) enzymes, which can be confirmed by running parallel incubations with and without the necessary cofactor, NADPH. nih.gov

Biotransformation pathways for sulfonamide and related heterocyclic structures often involve oxidation. For thioether-containing analogues, S-oxidation to the corresponding sulfoxide (B87167) and sulfone is a common metabolic route. mdpi.comresearchgate.net The metabolism of the anthelmintic triclabendazole, which has structural similarities to some heterocyclic sulfonamides, proceeds through the formation of a sulfoxide and a sulfone. mdpi.com In some cases, hydroxylation can also occur. mdpi.com Another biotransformation pathway observed for some compounds is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase enzymes (SULTs). mdpi.com

Efforts to optimize sulfonamide drug candidates often focus on improving metabolic stability. For example, modifying a lead compound to replace a dimethylmorpholine group with a rigid bicyclic diamine resulted in an analogue with better stability in rat liver microsomes. nih.gov Despite this improvement, the plasma clearance rate remained high, indicating that further structural changes were necessary to achieve a desirable pharmacokinetic profile. nih.gov

Table 2: Example of Metabolic Stability Data for an Investigational Compound in Liver Microsomes from Different Species This table presents illustrative data based on typical in vitro metabolism studies.

| Species | T1/2 (min) | CLint (mL/min/kg) |

| Human | 42.92 | 40.50 |

| Rat | 51.38 | 48.34 |

| Dog | < 10 | 130.99 |

| Mouse | < 10 | 165.07 |

Data adapted from a study on Hydroxy-α-Sanshool for illustrative purposes. mdpi.com

Excretion Patterns in Pre-clinical Systems

The elimination of this compound analogues and their metabolites occurs through urinary and fecal routes. The specific balance between these pathways depends on the compound's properties, such as its water solubility. msdvetmanual.com Highly water-soluble sulfonamides, like sulfisoxazole, are rapidly and largely excreted in an unchanged form in the urine. msdvetmanual.commerckvetmanual.com

A detailed excretion study in rats using the analogue 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) provides a quantitative look at its elimination. vedomostincesmp.ru Following administration, TFISA was predominantly excreted in the urine as the unchanged parent drug, accounting for 45.7% of the total amount eliminated. vedomostincesmp.ru A significant portion was also eliminated in the urine as its metabolites. The N-hydroxy metabolite (M1) and its degradation product (M3) together accounted for 38.7% of the dose excreted in urine. vedomostincesmp.ru The N-acetyl metabolite (M2) was a minor pathway, representing only 4.0% of the dose and being found exclusively in the urine. vedomostincesmp.ru

Fecal excretion was a less prominent route for TFISA, with 8.2% of the unchanged drug and 3.3% of the N-hydroxy metabolite (M3) being eliminated via this pathway. vedomostincesmp.ru The elimination process for TFISA was prolonged, continuing for up to 336 hours after a single administration. vedomostincesmp.ru

Table 3: Excretion of TFISA and its Metabolites in Rats (% of Total Eliminated Dose)

| Compound | Excretion Route | Percentage of Dose |

| TFISA (Unchanged) | Urine | 45.7 ± 2.0% |

| Feces | 8.2 ± 1.0% | |

| M1 (N-hydroxy) + M3 (Degradation product) | Urine | 38.7 ± 2.7% |

| M3 (N-hydroxy metabolite) | Feces | 3.3 ± 0.2% |

| M2 (N-acetyl) | Urine | 4.0 ± 0.6% |

Data sourced from a study on the excretion of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in rats. vedomostincesmp.ru

Pre-clinical Efficacy Studies in Disease Models (Mechanistic Focus)

Proof-of-Concept in Relevant In Vitro Disease Models

Analogues of this compound, particularly those hybridized with other pharmacologically active moieties like triazoles, have demonstrated proof-of-concept in a variety of in vitro disease models. These studies are crucial for identifying potential therapeutic areas and understanding the structure-activity relationships (SAR).

In the field of oncology, sulfonamide-oxazole and sulfonamide-oxadiazole hybrids have shown potent antiproliferative activity. nih.gov For example, certain sulfonamide-1,2,5-oxadiazole hybrids exhibited strong activity against HeLa cancer cells, with IC50 values as low as 11 nM. nih.gov Similarly, sulfonamide-1,2,3-triazole hybrids have been evaluated against various cancer cell lines, with one compound showing particular effectiveness against PC3 (prostate cancer) and another against Caco-2 (colorectal adenocarcinoma) cells. researchgate.net

In infectious disease models, sulfonamide derivatives have a long history of use. nih.gov More recent work has explored novel hybrids. Sulfonamide-1,2,3-triazole hybrids were tested for anti-Toxoplasma activity, with one nanoformulation of a hybrid compound (3c.CNP) showing a potent IC50 value of 3.64 µg/mL against Toxoplasma gondii tachyzoites in vitro. mdpi.com This was superior to the conventional drug, sulfadiazine. mdpi.com Furthermore, sulfonamide-1,2,4-triazole derivatives have demonstrated significant in vitro antifungal activity against a range of micromycetes and antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly synthesized sulfamethoxazole-triazole derivatives showed efficacy against E. coli and S. aureus. jptcp.com

Table 4: In Vitro Activity of Selected Sulfonamide Analogues

| Compound Class | Disease Model | Target/Cell Line | Measured Activity (IC50) |

| Sulfonamide-1,2,5-oxadiazole hybrid | Cancer | HeLa Cells | 11 nM |

| Sulfonamide-1,2,3-triazole hybrid (Nanoformulation) | Toxoplasmosis | T. gondii tachyzoites | 3.64 µg/mL |

| Sulfonamide-1,2,3-triazole hybrid | Cancer | PC3 Cells | Effective Antiproliferation |

| Sulfamethoxazole-triazole derivative | Bacterial Infection | E. coli | 18 µg/mL (Inhibitory Zone) |

Data compiled from multiple sources on various analogues. nih.govresearchgate.netmdpi.comjptcp.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy would be utilized to identify the number of chemically non-equivalent protons, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in a given environment. For N,3,5-trimethyl-1,2-oxazole-4-sulfonamide, one would expect to observe distinct signals for the three methyl groups (N-CH₃, 3-CH₃, and 5-CH₃) and the N-H proton of the sulfonamide, if present and not exchanged with a deuterated solvent. The chemical shifts (δ) of these protons would be indicative of their local electronic environment.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the isoxazole (B147169) ring, the methyl carbons, and any carbons in proximity to the sulfonyl group would be key identifiers.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals.

No specific experimental NMR data for this compound is publicly available.

Mass Spectrometry (MS, HR-MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS) analysis would confirm the molecular weight of this compound. The predicted monoisotopic mass is 190.0412 g/mol . researchgate.net In a typical mass spectrum, one would look for the molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts.

High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₁₀N₂O₃S).

Fragment Analysis through tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. The fragmentation of the isoxazole ring and the sulfonamide group would yield specific daughter ions, providing conclusive evidence for the compound's structure.

While predicted mass-to-charge ratios for various adducts are available, no experimental mass spectra or fragmentation data have been found in the public domain. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical compounds. A specific HPLC method would be developed for this compound to determine its purity and to quantify it in various matrices. This would involve optimizing the mobile phase composition, stationary phase (column), flow rate, and detector wavelength to achieve a sharp, symmetrical peak with a stable retention time. The purity of a sample would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

No specific HPLC methods for the analysis of this compound have been published.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching, N-H stretching), the C=N and C-O bonds within the isoxazole ring, and C-H stretching and bending vibrations of the methyl groups. The positions and intensities of these bands would provide a molecular fingerprint for the compound.

No experimental FTIR spectrum for this compound is available in the searched literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published X-ray crystallography studies for this compound.

Emerging Research Directions and Future Perspectives for the N,3,5 Trimethyl 1,2 Oxazole 4 Sulfonamide Scaffold

Rational Design of Next-Generation Analogues with Enhanced Mechanistic Specificity

Rational drug design is a cornerstone for developing new therapeutic agents with improved potency and specificity. For the oxazole-sulfonamide scaffold, this approach involves systematically modifying the core structure to understand its structure-activity relationships (SAR). tandfonline.comnih.gov A notable example, while focusing on the isomeric 1,3-oxazole ring, demonstrates the power of this strategy. In that study, a series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for anticancer activity against 60 human tumor cell lines. nih.govnih.gov

The research revealed that modifying the sulfonamide nitrogen with specific aromatic groups significantly enhanced biological activity. nih.govacs.org For instance, analogues featuring 2-chloro-5-methylphenyl and 1-naphthyl substituents proved to be highly potent inhibitors of leukemia cell lines, with mean GI50 (half-maximal growth inhibition) values of 48.8 nM and 44.7 nM, respectively. nih.govacs.org These findings underscore that targeted chemical modifications, guided by SAR, can convert a basic scaffold into a highly specific and potent agent. Future work on the N,3,5-trimethyl-1,2-oxazole-4-sulfonamide scaffold will likely apply similar strategies to optimize its interaction with specific biological targets.

Table 1: Potency of Rationally Designed 1,3-Oxazole Sulfonamide Analogues

| Substituent on Sulfonamide Nitrogen | Mean GI50 Value (nM) | Target Cell Line Type | Reference |

|---|---|---|---|

| 2-chloro-5-methylphenyl | 48.8 | Leukemia | nih.govacs.org |

| 1-naphthyl | 44.7 | Leukemia | nih.govacs.org |

Exploration of Novel Biological Targets and Mechanistic Hypotheses

A key area of ongoing research is the identification of novel biological targets for the oxazole-sulfonamide scaffold. The five-membered oxazole (B20620) ring system is known to interact with a wide array of enzymes and receptors through various non-covalent bonds. tandfonline.com

Tubulin Polymerization: Research on isomeric 1,3-oxazole sulfonamides has shown that they can effectively bind to tubulin, leading to the depolymerization of microtubules within cells. nih.govnih.gov This mechanism is a well-established target for anticancer drugs, suggesting that the this compound scaffold could be explored for similar activity.

Enzyme Inhibition: The sulfonamide moiety is a classic pharmacophore known to inhibit various enzymes. dergipark.org.tr Research on related 3-amino-5-methyl-1,2-oxazole-4-sulfonamide (B1382146) structures suggests they can act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme critical for folic acid synthesis in bacteria. smolecule.com This points to a potential antibacterial application. smolecule.com Furthermore, other novel sulfonamide derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to managing diabetes.

Broad-Spectrum Activity: The oxazole core is present in natural products and synthetic molecules with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.gov This versatility suggests that the this compound scaffold is a promising starting point for screening against a diverse panel of biological targets.

Hybridization Strategies with Other Pharmacologically Active Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multifunctional drugs that can modulate multiple targets. dergipark.org.trnih.gov This approach is particularly promising for overcoming drug resistance in cancer therapy. nih.gov